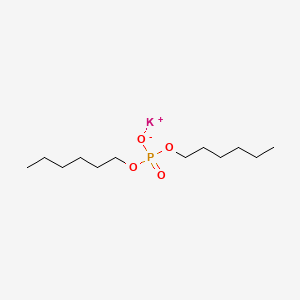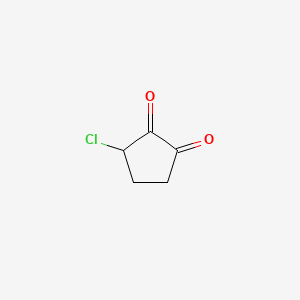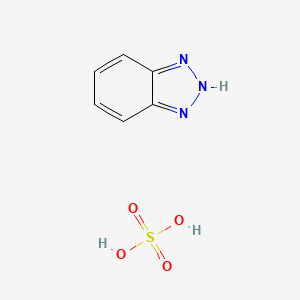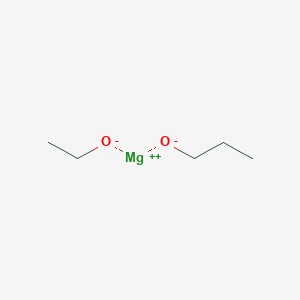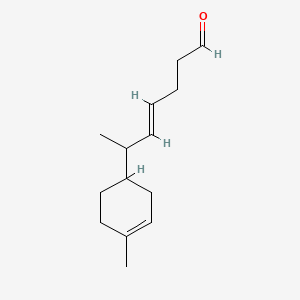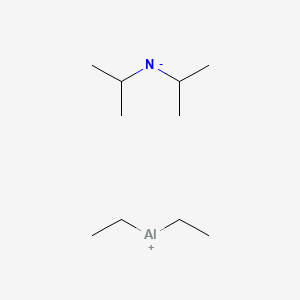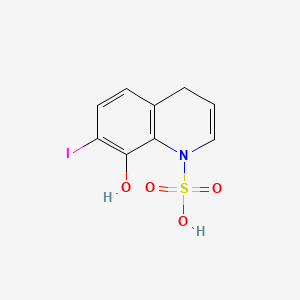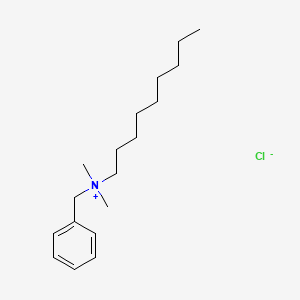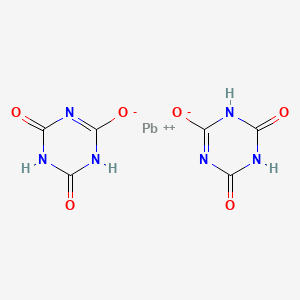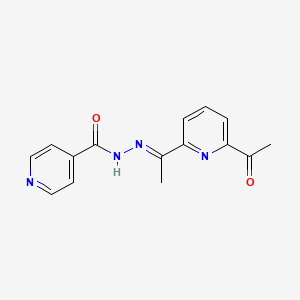
2,6-Diacetylpyridine monoisonicotinoylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diacetylpyridine monoisonicotinoylhydrazone is an organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with acetyl groups at the 2 and 6 positions, and a hydrazone linkage with isonicotinic acid. The molecular formula of this compound is C14H13N3O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine monoisonicotinoylhydrazone typically involves the reaction of 2,6-diacetylpyridine with isonicotinic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diacetylpyridine monoisonicotinoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amine groups.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-Diacetylpyridine monoisonicotinoylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,6-diacetylpyridine monoisonicotinoylhydrazone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its hydrazone linkage allows it to act as a chelating agent, which can disrupt metal homeostasis in cells, leading to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
2,6-Diacetylpyridine: A precursor to 2,6-diacetylpyridine monoisonicotinoylhydrazone, used in coordination chemistry.
Isonicotinic Acid Hydrazide: A key reactant in the synthesis of the compound, known for its antimicrobial properties.
2,6-Diformylpyridine: Another pyridine derivative used in ligand chemistry.
Uniqueness: this compound is unique due to its dual functionality as both a hydrazone and a pyridine derivative. This dual functionality allows it to form a wide range of metal complexes with diverse properties. Its ability to act as a chelating agent and its potential therapeutic applications further distinguish it from similar compounds.
Propriétés
Numéro CAS |
95014-65-6 |
|---|---|
Formule moléculaire |
C15H14N4O2 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
N-[(E)-1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-10(13-4-3-5-14(17-13)11(2)20)18-19-15(21)12-6-8-16-9-7-12/h3-9H,1-2H3,(H,19,21)/b18-10+ |
Clé InChI |
PTDADZZCLFJPCC-VCHYOVAHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=NC(=CC=C2)C(=O)C |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)C2=NC(=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



